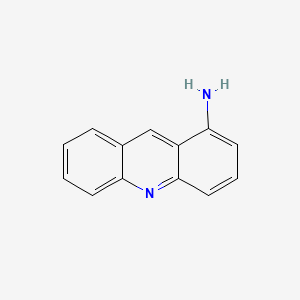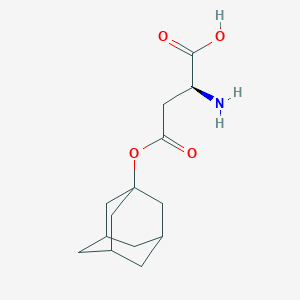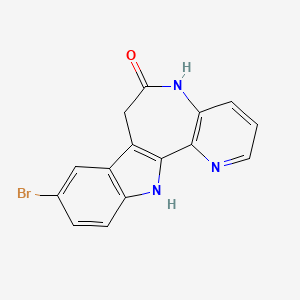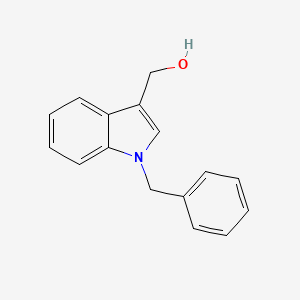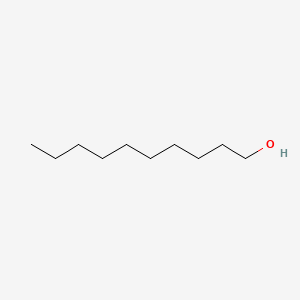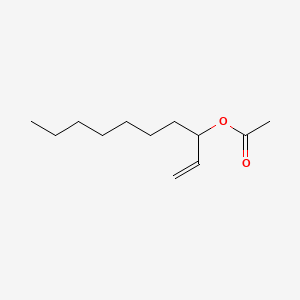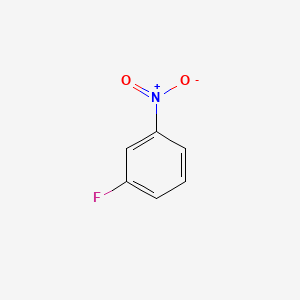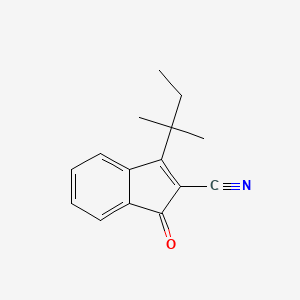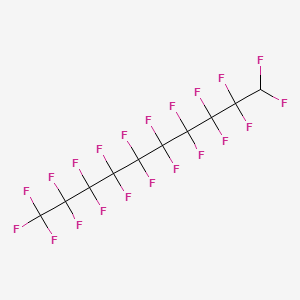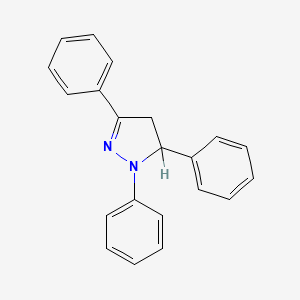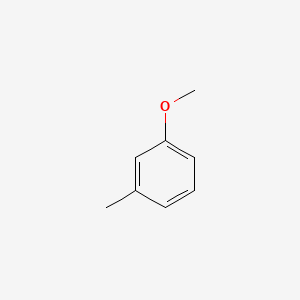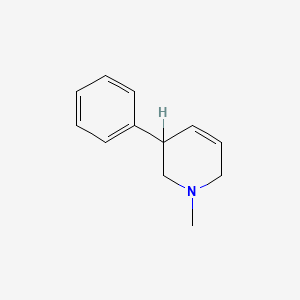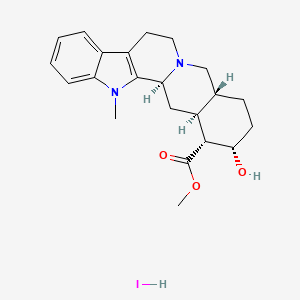
2-Acetylfuran
Vue d'ensemble
Description
2-Acetylfuran, also known as 1-(Furan-2-yl)ethan-1-one or 2-Furyl methyl ketone, is a low melting solid with a high boiling point . It has a gold-colored appearance and an odor of sweet balsam almond cocoa, caramel coffee . It is a useful intermediate in the synthesis of fine chemicals and pharmaceuticals, and is used in the production of the generic cephalophosphorin antibiotic cefuroxime .
Synthesis Analysis
2-Acetylfuran was prepared by Ashina in 1914 via the reaction of the methyl Grignard reagent on 2-furonitrile . Modern industrial synthesis generally involves the Friedel–Crafts acylation of furan with acetic anhydride . An innovative catalytic pathway for the synthesis of acyl furans has been reported, which involves the continuous-flow, gas-phase synthesis of 2-acetyl furan (AF) by means of the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .Molecular Structure Analysis
The molecular structure of 2-Acetylfuran consists of a furan ring attached to an acetyl group. The chemical formula is C6H6O2 and the molar mass is 110.112 g/mol .Chemical Reactions Analysis
2-Acetylfuran undergoes various chemical reactions. For instance, a one-pot synthesis of an intermediate to the HIV integrase inhibitor S-1360 was based on the Friedel-Crafts alkylation of 2-acetylfuran with 4-fluorobenzyl chloride using a zinc chloride catalyst . Reaction of 2-acetylfuran with aqueous sodium nitrite gave 2-furanyloxoacetic acid, an intermediate to Cefuroxime, a second-generation cephalosporin antibiotic .Physical And Chemical Properties Analysis
2-Acetylfuran is a low melting solid with a density of 1.0975 g/ml at 20 °C, while the normal boiling point of the liquid is 168–169 °C . It is a gold-colored solid with an odor of sweet balsam almond cocoa, caramel coffee .Applications De Recherche Scientifique
Food Additives and Drug Industries
2-Acetylfuran is of considerable commercial importance due to its application in food additives and drug industries . It is found in fruit juices and Maillard products from the thermal decomposition of glucose-1-phosphate .
Synthesis of Aromatic Ketones
The Friedel-Crafts synthesis, carried out in liquid-phase by using Broensted acid or Lewis acids as catalysts, is a crucial method for synthesizing aromatic ketones . 2-Acetylfuran can be converted into higher-value added products through this reaction .
Production of Cefuroxime
2-Acetylfuran is a useful intermediate in the synthesis of fine chemicals and pharmaceuticals, and is used in the production of the generic cephalophosphorin antibiotic cefuroxime .
Flame Intrinsic Instabilities
The intrinsic instability of 2-acetylfuran is experimentally and theoretically investigated and compared with other furan derivatives . This research is significant for understanding the flame morphology and disturbance amplitude .
Delay Deactivation of Zeolites
Methods to delay deactivation of zeolites on furan acylation, such as the continuous liquid-phase Friedel-Crafts acylation of furan with acetic anhydride, have been studied . This research is important for enhancing the catalytic activity and stability of H-beta zeolite .
Industrial Synthesis
Modern industrial synthesis generally involves the Friedel–Crafts acylation of furan with acetic anhydride . This process is crucial for the large-scale production of 2-Acetylfuran .
Mécanisme D'action
Target of Action
2-Acetylfuran, also known as 2-furyl methyl ketone, is a furan derivative that plays a significant role in various biochemical processes . It is primarily used as an intermediate in the synthesis of fine chemicals and pharmaceuticals, including the production of the generic cephalophosphorin antibiotic cefuroxime . It is also known to elicit an almond-like note, contributing to the aroma of certain food products .
Mode of Action
It is known to undergo various reactions, including oh-addition reactions and h-abstraction reactions . These reactions are believed to be the main channels in the reaction system of 2-Acetylfuran .
Biochemical Pathways
2-Acetylfuran is involved in several biochemical pathways. For instance, it is used in the Friedel–Crafts acylation of furan with acetic anhydride, which is a common method for its industrial synthesis . Furthermore, the reaction of 2-acetylfuran with aqueous sodium nitrite produces 2-furanyloxoacetic acid, an intermediate to Cefuroxime, a second-generation cephalosporin antibiotic .
Pharmacokinetics
Its physical properties, such as a low melting point and high boiling point, suggest that it may have unique pharmacokinetic characteristics .
Result of Action
The result of 2-Acetylfuran’s action can vary depending on its use. In the pharmaceutical industry, it is used to produce cefuroxime, a second-generation cephalosporin antibiotic . In the food industry, it contributes to the aroma of certain products, eliciting an almond-like note .
Action Environment
The action of 2-Acetylfuran can be influenced by various environmental factors. For instance, the temperature can affect the dominance of its reactions. At low temperatures, the OH-addition reactions of 2-Acetylfuran dominate, while at high temperatures, the H-abstraction reactions on the branched chains become the most dominant reaction channel .
Safety and Hazards
Exposures to 2-acetylfuran by ingestion, inhalation, and skin absorption cause harmful effects. It causes irritation to the skin, the eyes, coughing, respiratory tract irritation, and respiratory distress . It is toxic if swallowed, in contact with skin, and if inhaled . It is also combustible and incompatible with strong oxidizing agents, strong reducing agents, and strong bases .
Orientations Futures
2-Acetylfuran has become a potential biomass fuel with the development of synthetic methods . It has received much attention because of its suitable physicochemical properties . The rate coefficients calculated in the current work improve the combustion mechanism of 2-acetylfuran and provide theoretical guidance for the practical application of 2-acetylfuran .
Propriétés
IUPAC Name |
1-(furan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMMBWWQXVXBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051601 | |
| Record name | 2-Acetylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Yellow to brown liquid; Coffee-like aroma | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Furyl methyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
67.00 °C. @ 10.00 mm Hg | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble in water; Slightly soluble in propylene glycol, vegetable oils, Soluble (in ethanol) | |
| Record name | 2-Furyl methyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.102-1.107 | |
| Record name | 2-Furyl methyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Acetylfuran | |
CAS RN |
1192-62-7 | |
| Record name | 2-Acetylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylfuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylfuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Acetylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-furyl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ZRP80K02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
33 °C | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Acetylfuran (C6H6O2) has a molecular weight of 110.11 g/mol. Key spectroscopic data includes:
- IR Spectroscopy: Reveals characteristic peaks for the carbonyl group and furan ring. The conformational equilibrium between the cis/trans isomers is influenced by the solvent polarity. []
- NMR Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, including the position of the acetyl group relative to the furan ring. [, , ]
- UV-Vis Spectroscopy: Shows an absorption band around 270-280 nm, primarily attributed to furfural, 2-acetylfuran, and 5-methylfurfural. []
ANone: 2-Acetylfuran can be formed through several pathways:
- Maillard Reaction: It is a significant product of the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during food heating. Notably, ribose shows higher reactivity than glucose in 2-acetylfuran formation in the presence of proline. []
- Thermal Degradation: It is a degradation product of sugars, particularly ascorbic acid, during the heating of food products like tomato juice. []
- Cellulose Degradation: It is a marker for the degradation of paper insulation in power transformers. [, ]
ANone: 2-acetylfuran is found in various food products, including:
- Heated Fruit Juices: Its presence, along with other furanic compounds, is linked to thermal degradation of sugars and ascorbic acid. []
- Honey: It serves as a marker for adulteration with rice syrup, as it is present in rice syrup but not naturally found in honey. []
- Tequila and Mezcal: It contributes to the characteristic flavor profile of these beverages. []
A: 2-Acetylfuran exhibits moderate reactivity with singlet oxygen compared to other furanic compounds like 2-ethylfuran and HMF. []
A: Theoretical calculations reveal that the primary reaction channels for 2-acetylfuran with hydroxyl radicals are H-abstraction from the acetyl group and OH-addition at the C2 and C5 positions of the furan ring. The dominant pathway shifts from addition to abstraction with increasing temperature. []
ANone: Common synthetic methods include:
- Furan Acetylation: This involves reacting furan with acetic anhydride using zinc chloride as a catalyst in the presence of acetic acid. []
- Domino Reactions: A novel approach involves a domino reaction using benzaldehydes and sodium sulfide to construct a tetrahydrothiopyran ring system. []
ANone: 2-acetylfuran serves as a building block in organic synthesis and has potential applications in:
- Biopesticide Development: It exhibits promising fumigant, contact, and repellent activities against stored tobacco pests. []
- Antiviral Research: 2-acetylfuran demonstrates potential as a bioisostere for 3-methylisoxazoles, a class of compounds with broad-spectrum antiviral activity against picornaviruses. Specifically, the syn conformation of the 2-acetyl group allows for hydrogen bonding with the target protein, mimicking the interaction of the 3-methylisoxazole ring. []
ANone:
- DFT Studies: Density functional theory (DFT) calculations have been used to investigate the isomerization of 2-acetylfuran oxime, providing insights into the preferred conformations and energy differences between isomers. []
- Kinetic Modeling: Theoretical calculations, including transition state theory and Rice–Ramsperger–Kassel–Marcus theory, have been employed to understand the kinetics and reaction pathways of 2-acetylfuran with hydroxyl radicals. These studies are crucial for developing accurate combustion models for biofuels. []
ANone: While specific details are limited in the provided research, 2-acetylfuran, like other furanic compounds, is expected to undergo degradation in the environment through processes like photolysis and microbial degradation.
A:
A:
- High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying 2-acetylfuran in complex mixtures, such as food products and transformer oil. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds, including 2-acetylfuran, in various matrices. []
- Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS): A sensitive technique for analyzing volatile flavor compounds, including 2-acetylfuran, in food products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



